N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide
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Description
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide, also known as ITQ-29, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a drug candidate for various diseases. ITQ-29 belongs to the class of quinoline derivatives and has been synthesized using several methods.
Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis and properties of tetrahydroquinoline derivatives, which share structural similarities with the compound . For instance, the formation of tetracyclic isoquinoline derivatives through domino rearrangement sequences demonstrates the synthetic versatility of such compounds. These processes highlight the potential for creating complex molecules with applications in drug development and chemical synthesis (Roydhouse & Walton, 2007).
Biological Activity
Isoquinoline derivatives have been investigated for their biological activities, including their positive inotropic effects, which could have implications for heart disease treatments. Studies have found that certain tetrahydroquinoline compounds can increase cardiac contractility, suggesting potential therapeutic benefits for cardiovascular conditions (Santangelo et al., 1994).
Fluorescence and Sensing Applications
The development of fluorescent zinc sensors based on isoquinoline structures indicates the utility of such compounds in biochemical sensing. These sensors exhibit enhanced fluorescence upon zinc-ion binding, demonstrating their potential in biological and chemical analysis (Mikata et al., 2008).
Anticancer Research
Further research into substituted tetrahydroisoquinolines as anticancer agents underlines the significance of isoquinoline derivatives in medicinal chemistry. These studies aim to develop novel pharmaceutical agents with potential antitumor properties, contributing to the ongoing search for effective cancer treatments (Redda et al., 2010).
properties
IUPAC Name |
N-(3-methylbutyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-13(2)9-10-21-18(24)19(25)22-16-8-7-15-6-5-11-23(17(15)12-16)20(26)14(3)4/h7-8,12-14H,5-6,9-11H2,1-4H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTALHSFPNPQNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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